

identification and validation of Lasiodonin's molecular targets

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Comparative Guide to the Molecular Targets of Lasiodonin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the molecular targets of **Lasiodonin**, an ent-kaurane diterpenoid with promising anti-cancer properties. Due to the limited direct research on **Lasiodonin**'s specific molecular targets, this guide draws heavily on the extensive studies of its close structural analogue, Oridonin, which is presumed to share similar mechanisms of action. This document presents comparative data, detailed experimental protocols for target identification and validation, and visual representations of key biological pathways.

Comparison of Cytotoxicity

Lasiodonin and its analogues, particularly Oridonin, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from comparative studies.



Compound	Cell Line	IC50 (μM)	Reference(s)
Lasiodonin	HepG2	Less cytotoxic than Oridonin	[1][2]
GLC-82	Data not specified, but less than Oridonin	[1][2]	
HL-60	Data not specified, but less than Oridonin	[1]	_
Oridonin	PC3	~20 (at 24h)	_
DU145	>20 (at 24h)		_
HGC-27	~10 μg/mL (concentration)	-	
TE-8	3.00 ± 0.46	-	
TE-2	6.86 ± 0.83	-	
CCRF-CEM	1.65	-	
HepG2	IC50 of 38.86 μM (24h), 24.90 μM (48h)		
Rabdosin B	HepG2	Most cytotoxic among 6 tested diterpenoids	
Compound 23	HepG2	Significant activity	_
A2780	Significant activity		_
7860	Significant activity	-	
A549	Significant activity	-	
Compound 4	HCT-116	1.31–2.07	
HepG2	1.31–2.07		_
A2780	1.31–2.07	-	
NCI-H1650	1.31–2.07	-	
		-	



BGC-823

1.31-2.07

Identified Molecular Targets and Signaling Pathways

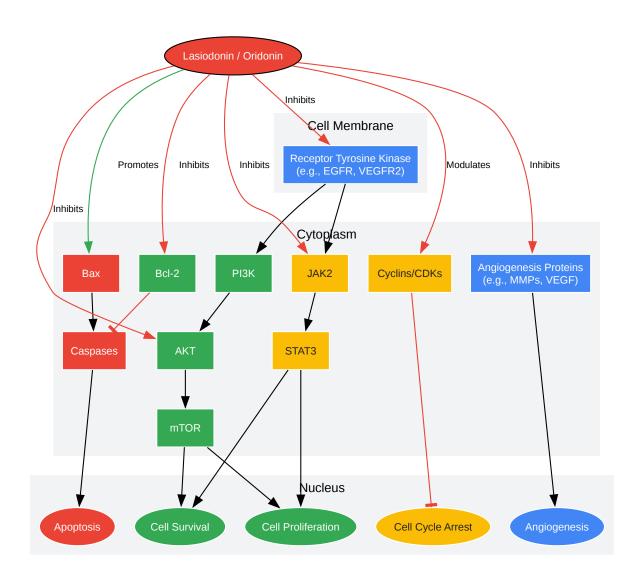
Research on Oridonin suggests that **Lasiodonin** likely targets multiple proteins and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanism of action is believed to be through Michael addition between the α,β -unsaturated ketone moiety of the diterpenoid and cysteine residues in the target proteins.

Key Molecular Targets (Primarily based on Oridonin studies):

- AKT1: Oridonin has been shown to directly bind to AKT1 with a high affinity (KD of 2.15 nM).
 It is thought to function as an ATP-competitive inhibitor, suppressing the downstream mTOR signaling pathway.
- JAK2/STAT3 Pathway: Oridonin has been found to inhibit the phosphorylation of JAK2 and STAT3, key components of a signaling pathway often dysregulated in cancer.
- VEGFR2: Oridonin can inhibit angiogenesis by directly targeting VEGFR2 and its downstream signaling pathways.
- Apoptosis-Regulating Proteins: Oridonin modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which leads to the activation of caspases and apoptosis.
- Cell Cycle Regulators: Oridonin can induce cell cycle arrest, often at the G2/M phase, by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

The following diagram illustrates the proposed signaling pathways affected by Oridonin, which are likely relevant for **Lasiodonin** as well.





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Caption: Proposed signaling pathways targeted by Lasiodonin/Oridonin.

Experimental Protocols for Target Identification and Validation

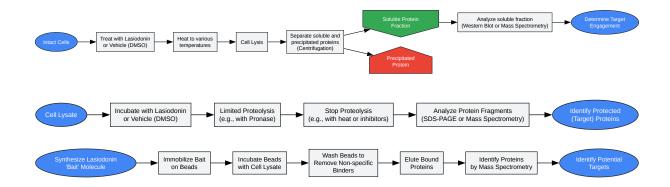
Several advanced techniques are employed to identify and validate the molecular targets of small molecules like **Lasiodonin**. Below are detailed methodologies for key experiments.



Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Experimental Workflow:



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References

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